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Technical Support Center: Optimizing Driselase Efficiency for Fungal Protoplast Isolation

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of mycelial age on the efficiency of **Driselase** for fungal protoplast isolation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **Driselase** and why is it used for protoplast isolation?

Driselase is a commercially available enzyme preparation derived from the fungus Trichoderma viride.[1] It is a complex mixture of enzymes, including cellulase, hemicellulase, and pectinase, that work together to degrade the complex polysaccharides found in fungal cell walls.[1][2][3] This enzymatic digestion removes the cell wall, releasing the cellular contents as a protoplast, which is essential for various molecular biology techniques such as genetic transformation.

Q2: How does mycelial age affect the efficiency of **Driselase**?

Mycelial age is a critical factor influencing the success of protoplast isolation.[4][5][6][7] Younger, actively growing mycelia are generally more susceptible to enzymatic digestion by **Driselase**, resulting in a higher yield of viable protoplasts.[6] As mycelia age, their cell walls can become thicker and more complex, making them more resistant to enzymatic degradation and leading to lower protoplast yields.[6][7]



Q3: What is the optimal mycelial age for protoplast isolation using **Driselase**?

The optimal mycelial age varies significantly between different fungal species. It is crucial to determine the optimal age for your specific organism empirically. However, literature suggests that the exponential growth phase is often ideal. For example, studies have found optimal protoplast yields from 12-hour-old mycelia of Fusarium oxysporum[4], 24-hour-old mycelia of Eutypella sp. D-1[7], and 3 to 4-day-old mycelia of Ganoderma boninense[5].

Q4: Besides mycelial age, what other factors can influence **Driselase** efficiency?

Several other factors can impact the effectiveness of **Driselase**, including:

- Enzyme Concentration: The concentration of **Driselase** needs to be optimized for each fungal species.
- Digestion Time: The incubation time with the enzyme solution is critical; insufficient time will result in incomplete digestion, while excessive time can lead to protoplast lysis.
- Temperature and pH: Driselase has an optimal temperature and pH range for its activity.[1]
- Osmotic Stabilizer: The use of an appropriate osmotic stabilizer (e.g., mannitol, sorbitol, KCl, MgSO4) in the digestion buffer is essential to prevent protoplast lysis.[4][8]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Low or no protoplast yield	Mycelial age is not optimal.	Harvest mycelia at different time points (e.g., early, mid, and late exponential phase) to determine the optimal age for your fungus. Younger mycelia are often more susceptible to enzymatic digestion.[6]
Driselase concentration is too low.	Increase the concentration of Driselase in the digestion buffer. A typical starting point is 10-20 mg/mL, but this may need to be adjusted.[4][7]	
Ineffective osmotic stabilizer.	The type and concentration of the osmotic stabilizer are crucial for protoplast integrity. [8] Test different stabilizers (e.g., 0.6 M Mannitol, 1 M Sorbitol, 0.7 M NaCl) to find the best one for your fungus.	
Incorrect digestion time or temperature.	Optimize the incubation time and temperature. Shorter times may be sufficient for young mycelia, while older mycelia may require longer incubation. Ensure the temperature is within the optimal range for Driselase activity.[1]	
Protoplasts are lysing	Inappropriate osmotic stabilizer concentration.	The osmotic pressure of the digestion buffer may be too low. Increase the concentration of the osmotic stabilizer to prevent premature lysis.



Excessive mechanical stress.	Handle the mycelia and protoplasts gently. Avoid vigorous shaking or pipetting.	
Prolonged enzyme treatment.	Reduce the incubation time with Driselase. Monitor protoplast release microscopically and stop the reaction once a sufficient number of protoplasts have been released.	
Low protoplast viability or regeneration rate	Mycelia are too old.	Older mycelia may yield protoplasts with reduced viability. Use younger, actively growing mycelia for the best results.[5]
Suboptimal recovery medium.	Ensure the regeneration medium contains the appropriate osmotic stabilizer and nutrients to support cell wall regeneration and growth.	

Quantitative Data Summary

The following table summarizes the reported optimal mycelial ages and corresponding protoplast yields for various fungal species when using **Driselase** or a similar enzyme cocktail.



Fungal Species	Optimal Mycelial Age	Protoplast Yield (protoplasts/mL)	Reference
Fusarium oxysporum	12 hours	1.44 × 10 ⁸	[4]
Eutypella sp. D-1	24 hours	1.17 × 10 ⁶	[7]
Ozonium sp.	48 hours	7.17 x 10 ⁷	[5]
Ganoderma boninense	3-4 days	8.95 x 10 ⁹ - 3.12 x 10 ¹⁰	[5]
Cordyceps cicadae	2 days	5.1 x 10 ⁷	[9]

Experimental Protocols General Protocol for Fungal Protoplast Isolation using Driselase

This protocol provides a general framework. Optimization of specific parameters such as mycelial age, enzyme concentration, and incubation time is essential for each fungal species.

1. Mycelial Culture and Harvest:

- Inoculate a suitable liquid medium with the fungal strain of interest.
- Incubate the culture under optimal growth conditions (temperature, shaking speed) for a predetermined period to achieve the desired mycelial age.
- Harvest the mycelia by filtration or centrifugation.
- Wash the mycelia with a suitable osmotic stabilizer solution (e.g., 0.6 M Mannitol).

2. Enzymatic Digestion:

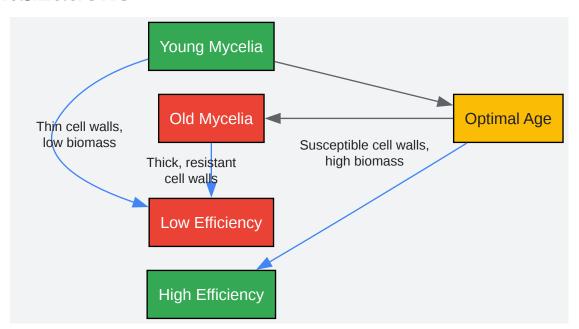
- Resuspend the washed mycelia in an enzyme solution containing **Driselase** (e.g., 10-20 mg/mL) dissolved in an osmotic stabilizer solution with a suitable buffer (e.g., citrate buffer, pH 5.5-6.0).
- Incubate the mixture at the optimal temperature (e.g., 28-30°C) with gentle shaking.
- Monitor the release of protoplasts periodically using a light microscope.

3. Protoplast Purification:



- Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh.
- Pellet the protoplasts by gentle centrifugation.
- Wash the protoplast pellet with the osmotic stabilizer solution to remove residual enzymes.
- 4. Protoplast Quantification and Viability Assessment:
- Resuspend the final protoplast pellet in a known volume of the osmotic stabilizer solution.
- · Count the number of protoplasts using a hemocytometer.
- Assess protoplast viability using a suitable staining method (e.g., Fluorescein Diacetate).

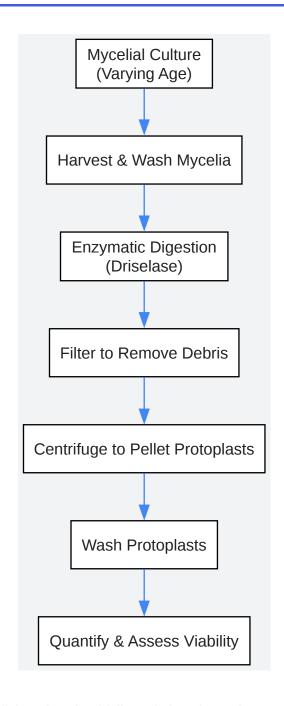
Visualizations



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Caption: Impact of Mycelial Age on **Driselase** Efficiency.





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Caption: Protoplast Isolation Workflow.

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- To cite this document: BenchChem. [Technical Support Center: Optimizing Driselase Efficiency for Fungal Protoplast Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393941#impact-of-mycelial-age-on-driselase-efficiency]

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